1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid
Overview
Description
1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with a carboxylic acid group and an oxadiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
The compound belongs to the class of indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities of indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxadiazole ring, followed by its attachment to the pyrrole ring. Common reagents used in these reactions include hydrazides, carboxylic acids, and various catalysts to facilitate the formation of the oxadiazole ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic ring in the oxadiazole moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar compounds to 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid include other oxadiazole derivatives and pyrrole-based compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
2-(2-methylphenyl)-1,3,4-oxadiazole: Similar in structure but lacks the pyrrole ring.
1H-pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the oxadiazole moiety. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological activities.
Properties
IUPAC Name |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-5-2-3-6-11(10)14-16-13(21-17-14)9-18-8-4-7-12(18)15(19)20/h2-8H,9H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWINOKUMCROGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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